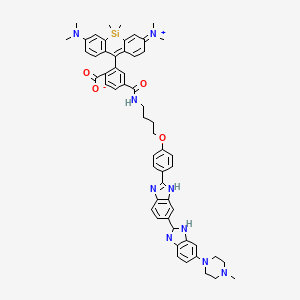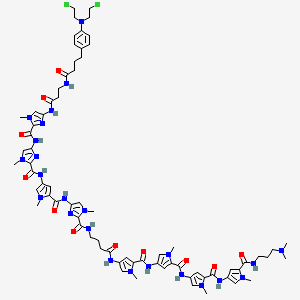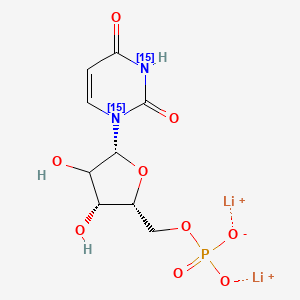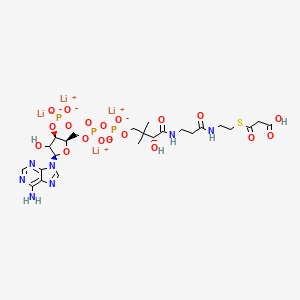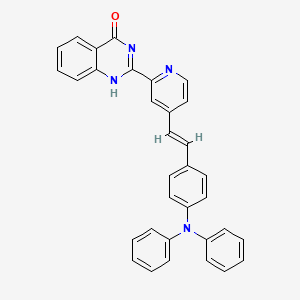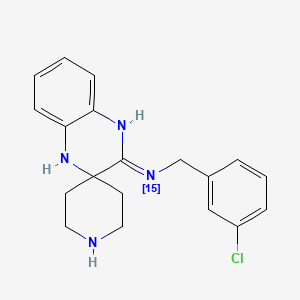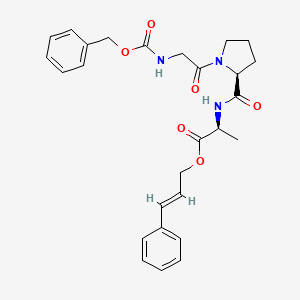
Cbz-Gly-Pro-Ala-O-cinnamyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-Gly-Pro-Ala-O-cinnamyl is a small peptide compound that targets beta-secretase 1 (BACE-1) and acetylcholinesterase (AChE). It has shown neuroprotective effects and is being studied for its potential use in treating Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Gly-Pro-Ala-O-cinnamyl typically involves the stepwise assembly of the peptide chain using standard peptide coupling reagents and protecting groups. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group during the synthesis. The final step involves the coupling of the peptide with cinnamyl alcohol under specific conditions .
Industrial Production Methods
These methods allow for the efficient and scalable production of peptides with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-Gly-Pro-Ala-O-cinnamyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove protecting groups or modify the peptide structure.
Substitution: The compound can undergo substitution reactions, particularly at the cinnamyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used for deprotection and reduction reactions.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield deprotected peptides .
Applications De Recherche Scientifique
Cbz-Gly-Pro-Ala-O-cinnamyl has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is studied for its interactions with enzymes like BACE-1 and AChE.
Medicine: It shows potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its neuroprotective effects.
Industry: The compound can be used in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
Cbz-Gly-Pro-Ala-O-cinnamyl exerts its effects by inhibiting the activity of BACE-1 and AChE. BACE-1 is involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By inhibiting BACE-1, the compound reduces the formation of amyloid-beta plaques. Additionally, the inhibition of AChE increases the levels of acetylcholine in the brain, which can improve cognitive function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-Gly-Pro-Ala-OH: A similar peptide without the cinnamyl group, used for studying peptide synthesis.
Cbz-Gly-Pro-Phe-OH: Another peptide with a different amino acid sequence, used for enzyme inhibition studies.
Cbz-Gly-Pro-Val-OH: A peptide with a valine residue, used in research on peptide interactions.
Uniqueness
Cbz-Gly-Pro-Ala-O-cinnamyl is unique due to its dual inhibition of BACE-1 and AChE, making it a promising candidate for Alzheimer’s disease research. Its neuroprotective effects and ability to target multiple pathways set it apart from other similar peptides .
Propriétés
Formule moléculaire |
C27H31N3O6 |
|---|---|
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
[(E)-3-phenylprop-2-enyl] (2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C27H31N3O6/c1-20(26(33)35-17-9-14-21-10-4-2-5-11-21)29-25(32)23-15-8-16-30(23)24(31)18-28-27(34)36-19-22-12-6-3-7-13-22/h2-7,9-14,20,23H,8,15-19H2,1H3,(H,28,34)(H,29,32)/b14-9+/t20-,23-/m0/s1 |
Clé InChI |
ACGFJWHKVUDXGC-NYBQNWPCSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC/C=C/C1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)OCC=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


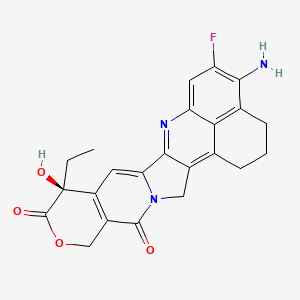
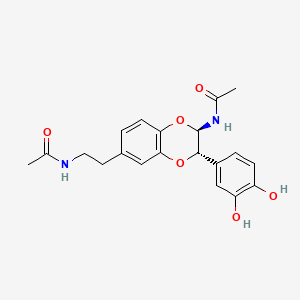
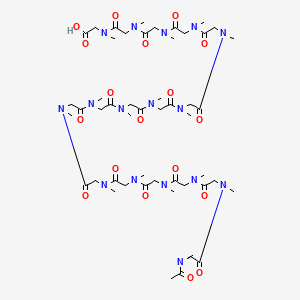
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
